molecular formula C10H13N5 B1274235 Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl- CAS No. 67026-34-0

Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-

Cat. No.: B1274235
CAS No.: 67026-34-0
M. Wt: 203.24 g/mol
InChI Key: CLHNOAUGSNXENE-UHFFFAOYSA-N
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Description

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- is a complex organic compound that belongs to the guanidine family This compound is characterized by the presence of a cyano group, an isopropyl group, and a pyridinyl group attached to the guanidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- typically involves the cyanoacetylation of amines. One common method includes the reaction of substituted aryl or heteryl amines with alkyl cyanoacetates under different reaction conditions to yield cyanoacetamide derivatives . The reaction can be carried out using various methods such as:

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The specific details of industrial production methods are often proprietary and may vary between manufacturers.

Chemical Reactions Analysis

Types of Reactions

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions may vary depending on the desired product and include factors such as temperature, solvent, and catalysts.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions may result in various substituted products.

Scientific Research Applications

Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- has several scientific research applications, including:

Mechanism of Action

The mechanism of action of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- involves its interaction with molecular targets and pathways within biological systems. The specific molecular targets and pathways may vary depending on the context of its application. For example, in medicinal chemistry, the compound may interact with specific enzymes or receptors to exert its effects.

Comparison with Similar Compounds

Similar Compounds

Similar compounds to Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- include other guanidine derivatives and cyanoacetamide derivatives. Some examples are:

Uniqueness

The uniqueness of Guanidine, N-cyano-N’-(1-methylethyl)-N’'-3-pyridinyl- lies in its specific combination of functional groups, which confer distinct chemical reactivity and potential applications. Its structure allows for diverse chemical transformations and interactions, making it a valuable compound in various research and industrial contexts.

Properties

IUPAC Name

1-cyano-2-propan-2-yl-3-pyridin-3-ylguanidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13N5/c1-8(2)14-10(13-7-11)15-9-4-3-5-12-6-9/h3-6,8H,1-2H3,(H2,13,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLHNOAUGSNXENE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N=C(NC#N)NC1=CN=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13N5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40985882
Record name N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.24 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67026-34-0
Record name Guanidine, N-cyano-N'-(1-methylethyl)-N''-3-pyridinyl-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0067026340
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N''-Cyano-N-propan-2-yl-N'-pyridin-3-ylguanidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40985882
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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